Antimony triethoxide

Vue d'ensemble

Description

Antimony trioxide, also known as antimonous oxide or Sb2O3, is a white crystalline powder with a molecular weight of 291.52 g/mol . It is primarily composed of antimony and oxygen atoms . The compound has a high melting point, low solubility in water, and exhibits flame-retardant properties .

Synthesis Analysis

Antimony (III) ethoxide is synthesized with a composition of Sb, 46.6-48.1% iodometric Sb, 46.6-48.1% titration (by iodine) . It has a refractive index n20/D 1.495 (lit.) and a density of 1.513 g/mL at 25 °C (lit.) .Chemical Reactions Analysis

At red hot, antimony reacts with water to form the trioxide antimony (III) oxide, Sb 2 O 3 . Sb (III) as the tetra chloro complex can react with water, forming the precipitate SbOCl .Physical And Chemical Properties Analysis

Antimony trioxide is a white crystalline powder with a molecular weight of 291.52 g/mol . It has a high melting point, low solubility in water, and exhibits flame-retardant properties .Applications De Recherche Scientifique

It’s worth noting that Antimony and its compounds are often used in the production of flame retardants, ceramics, glass, batteries, and microelectronics . They also have applications in the medical field . In the form of nanoparticles, Antimony oxides have been studied for their unique physical and optical properties .

- Antimony triethoxide is commonly used as a flame retardant in various materials such as plastics, textiles, and coatings . It enhances fire resistance, making these materials safer to use in a variety of settings.

- This compound can also serve as a catalyst in chemical production . While the specific reactions it catalyzes may vary, its role is to speed up chemical reactions without being consumed in the process.

- Antimony triethoxide is used as an opacifier in the production of glass and ceramics . An opacifier is a substance added to materials to make them more opaque and reduce their transparency.

- Antimony imparts properties like strength, hardness, and corrosion resistance to alloys used for industrial applications including lead-acid storage batteries, pipes, and ball bearings .

- An innovative, eco-friendly process technology has been developed to recover antimony from various materials and processes, enhancing the competitiveness of numerous industries . This process also results in the separation and isolation of other metals bound with antimony, yielding additional marketable compounds .

Flame Retardant

Catalyst in Chemical Production

Opacifier in Glass and Ceramics

Enhancement of Properties in Alloys

Recovery from Waste

- Antimony triethoxide can be used in the doping of semiconductors . Doping is a process that changes an intrinsic semiconductor to an extrinsic semiconductor. In the context of semiconductors, doping refers to the process where impurities are added to the semiconductor material to change its properties.

- Antimony triethoxide can be used in the production of certain types of glass . The addition of antimony can change the properties of the glass, such as its refractive index.

- Similar to glass, antimony triethoxide can also be used in the production of certain types of ceramics . The addition of antimony can enhance the properties of the ceramics.

- Antimony triethoxide can be used as a reagent in chemical synthesis . It can participate in various chemical reactions to produce desired products.

- An innovative, eco-friendly process technology has been developed to recover antimony from various materials and processes, enhancing the competitiveness of numerous industries . This process also results in the separation and isolation of other metals bound with antimony, yielding additional marketable compounds .

Semiconductor Doping

Production of Certain Types of Glass

Production of Certain Types of Ceramics

Chemical Synthesis

Recovery from Waste

Safety And Hazards

Orientations Futures

The global demand for Antimony trioxide is expected to reach US$ 2.44 billion by 2033 . The driving forces behind the market growth are increasing demand from the Asia Pacific and Latin America . These regions are experiencing a surge in building and construction activities, along with an increased demand for electrical and electronic products for personal and business use .

Relevant Papers

- "Synergetic effect of antimony trioxide on the flame retardant and mechanical properties of polymer composites for consumer electronics applications" .

- "Antimony Recovery from End-of-Life Products and Industrial Process Residues: A Critical Review" .

- "Risk of Cancer for Workers Exposed to Antimony Compounds: A Meta-Analysis" .

Propriétés

IUPAC Name |

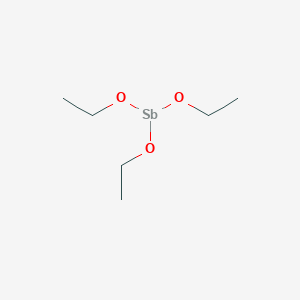

antimony(3+);ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

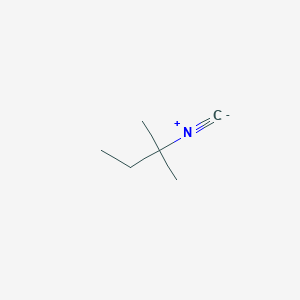

CC[O-].CC[O-].CC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146392 | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony triethoxide | |

CAS RN |

10433-06-4 | |

| Record name | Antimony triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)